2-(trifluoromethyl)cyclobutanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(trifluoromethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which in turn is bonded to a carboxylic acid group

Synthetic Routes and Reaction Conditions:

Starting from 4-oxocyclobutane precursors: One of the efficient synthetic methods involves the conversion of 4-oxocyclobutane precursors to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source.

Deoxygenation and Decarboxylation: Another method includes the treatment of dicarboxylic ester systems with tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The methods mentioned above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclobutane derivatives.

科学的研究の応用

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its trifluoromethyl group enhances biological activity, making it valuable in drug design and development.

Case Study: Lipophilicity and Metabolic Stability

Research has shown that substituting a tert-butyl group with a trifluoromethyl-cyclobutane moiety can increase lipophilicity while affecting metabolic stability variably. For instance, in model compounds, this substitution resulted in an increase in the log D index by approximately 0.4–0.5 units, demonstrating enhanced absorption characteristics .

| Compound | Log D (Before) | Log D (After) |

|---|---|---|

| Model 1 | 2.11 | 2.51 |

| Model 2 | 2.01 | 2.48 |

This indicates that the trifluoromethyl-cyclobutane derivatives can be more effective in penetrating biological membranes, which is crucial for drug efficacy.

Agricultural Chemistry

In agricultural applications, 2-(trifluoromethyl)cyclobutanecarboxylic acid is utilized in formulating agrochemicals, including herbicides and pesticides. These formulations benefit from the compound's unique properties, leading to improved efficacy and reduced environmental impact.

Case Study: Herbicide Development

A study demonstrated that the incorporation of trifluoromethyl groups into herbicides led to increased potency against specific weed species while minimizing non-target effects. This was achieved by enhancing the herbicide's ability to disrupt metabolic pathways in target plants without affecting beneficial species .

Material Science

The compound is also explored for its potential in developing advanced materials, particularly fluorinated polymers and coatings. These materials exhibit enhanced chemical resistance and thermal stability, making them suitable for demanding applications such as electronics and aerospace.

Data Table: Properties of Fluorinated Polymers

| Property | Conventional Polymer | Fluorinated Polymer |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability | Low | High |

| Application Areas | General Use | Aerospace, Electronics |

作用機序

The mechanism by which 2-(trifluoromethyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

類似化合物との比較

- 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid

- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

- 3,3,3-Trifluoro-2,2-dimethylpropionic acid

Uniqueness: 2-(trifluoromethyl)cyclobutanecarboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group on the cyclobutane ring enhances its stability and reactivity compared to similar compounds.

生物活性

2-(Trifluoromethyl)cyclobutanecarboxylic acid is a fluorinated cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. The unique trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for various therapeutic applications.

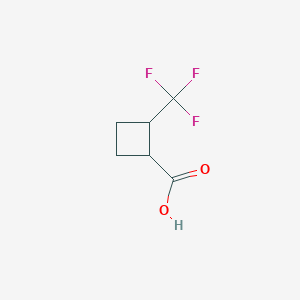

The structural formula of this compound can be represented as follows:

This compound features a cyclobutane ring with a carboxylic acid functional group and a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly influences the compound's reactivity and interactions with biological targets.

The mechanism of action involves the interaction of this compound with specific molecular targets. The trifluoromethyl moiety increases binding affinity to certain enzymes or receptors, modulating their activity through enhanced hydrogen bonding and steric effects .

Antifungal Activity

Research has indicated that derivatives of this compound exhibit antifungal properties. A study on its analogs, particularly focusing on Butenafine, demonstrated that the trifluoromethyl-substituted analog showed significant growth inhibition against Trichophyton mentagrophytes and Trichophyton rubrum when tested using the disk diffusion method. Although the original drug was slightly more potent, the analog still displayed considerable antifungal activity, indicating its potential for therapeutic use .

Antihistamine Properties

Another area of investigation is the antihistamine activity of compounds related to this compound. The antihistamine Buclizine, which has been suggested for repurposing in cancer treatment, was tested alongside its trifluoromethyl analogs. These analogs exhibited cytostatic effects on MCF-7 human cancer cell lines, with evidence of cell growth arrest and differentiation noted during assays .

Lipophilicity and Metabolic Stability

The introduction of the trifluoromethyl group has been shown to enhance lipophilicity, as evidenced by an increase in the log D index by approximately 0.4–0.5 units when compared to compounds without this substitution. This increased lipophilicity can lead to improved bioavailability and tissue penetration, critical factors for drug efficacy .

However, metabolic stability varies among different analogs. For instance, while some compounds demonstrated decreased metabolic stability with the incorporation of the trifluoromethyl group, others showed improved stability, suggesting a complex relationship between structure and metabolic fate .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct differences in biological activity and chemical properties.

| Compound | Biological Activity | Lipophilicity (log D) | Metabolic Stability |

|---|---|---|---|

| This compound | Antifungal, Antihistamine | Increased | Variable |

| Butenafine (analog) | Antifungal | Moderate | Stable |

| Buclizine (analog) | Antihistamine | High | Variable |

Case Studies

- Antifungal Study : A case study involving Butenafine analogs demonstrated that while the original compound was more potent against fungal strains, its trifluoromethyl analog retained significant antifungal properties.

- Antihistamine Repurposing : The exploration of Buclizine as a cancer treatment revealed that its trifluoromethyl analogs could induce cell differentiation in cancer cells, showcasing their potential beyond traditional antihistamine applications.

特性

IUPAC Name |

2-(trifluoromethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)4-2-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOPWTZUKAGTRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。